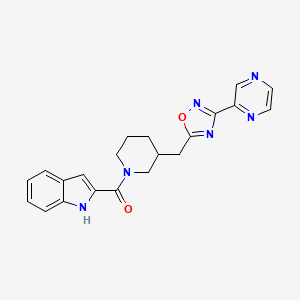

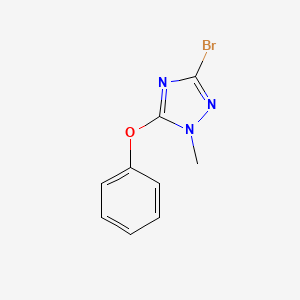

N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in the field of medicines and dyes .

Synthesis Analysis

The synthesis of a pyrazole derivative typically involves the reaction of a 1,3-diketone or a β-ketoester with hydrazine . The exact synthesis process for this specific compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would provide information about the arrangement of atoms and the chemical bonds within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through experimental methods or predicted using computational chemistry .Applications De Recherche Scientifique

Synthesis and Characterization

Structurally related pyrazole derivatives are synthesized through reactions involving amino-pyrazoles and cyano-chalcones or similar precursors. The chemical synthesis of these compounds, including their characterization through NMR, mass spectra, and crystallography, provides insights into their chemical behavior and potential for further modification (Quiroga et al., 1999). The detailed study of their synthesis pathways can offer methods for designing and synthesizing new compounds with targeted properties for research applications.

Biological Activity

Pyrazole derivatives have been extensively studied for their biological activities, including cytotoxic effects against cancer cell lines. For example, some pyrazole compounds have shown in vitro cytotoxic activity, indicating their potential as anticancer agents (Hassan et al., 2014). The study of these activities is crucial for the development of new therapeutic agents.

Molecular Docking Studies

Molecular docking studies on pyrazole derivatives can identify their potential as inhibitors against various biological targets. For instance, pyrazole-4-carboxamides have demonstrated inhibitory activity against Botrytis cinerea, a pathogenic fungus, highlighting their potential as fungicidal agents (Qiao et al., 2019). Such studies are essential for discovering new drugs and understanding the molecular basis of their action.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-9-5-6-11(7-10(9)2)15-13(18)12-8-17(3)16-14(12)19-4/h5-8H,1-4H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSYCVQDVLDLPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2672005.png)

![N-(butan-2-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672007.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2672009.png)

![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2672011.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672015.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2672021.png)